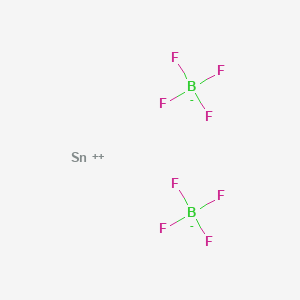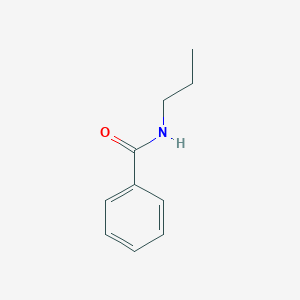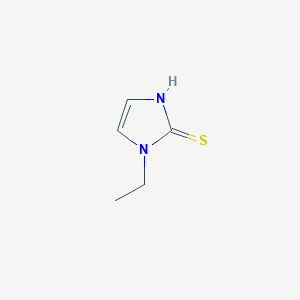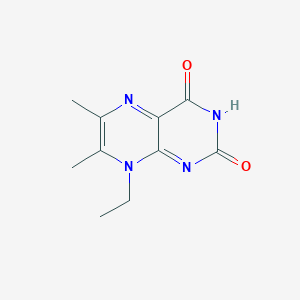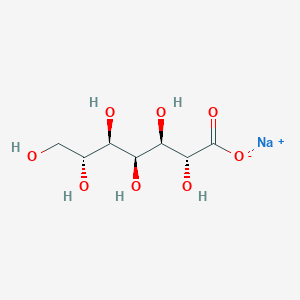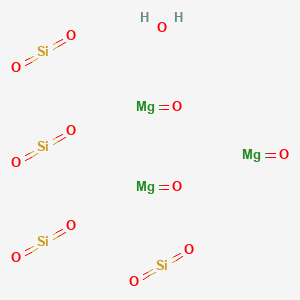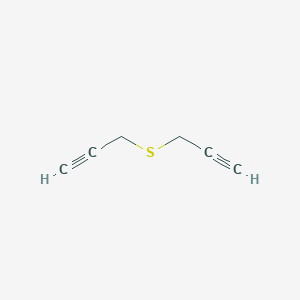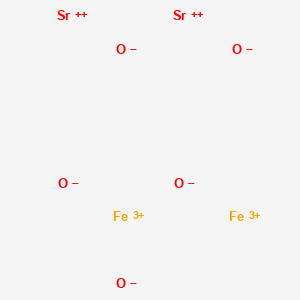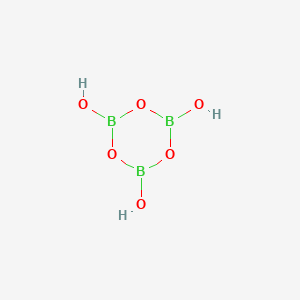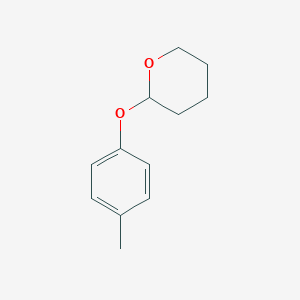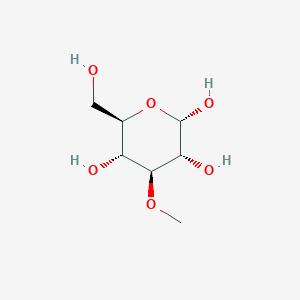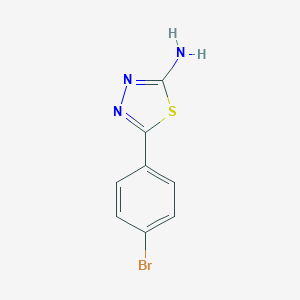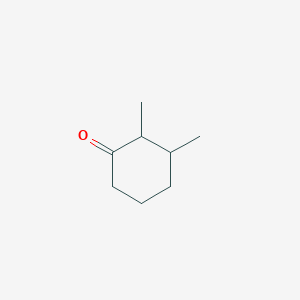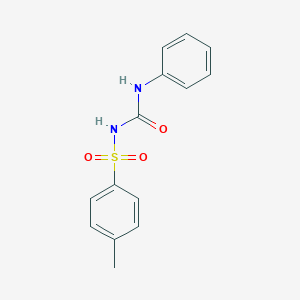
1-Phenyl-3-(p-toluenesulfonyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(p-toluenesulfonyl)urea is a chemical compound that belongs to the class of ureas. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as PTSAU, and it has a molecular formula of C14H15NO3S.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(p-toluenesulfonyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with other compounds and form new chemical bonds. It is also believed to act as a catalyst in some reactions, which can increase the rate of the reaction.
Efectos Bioquímicos Y Fisiológicos
There is currently no information available on the biochemical and physiological effects of 1-Phenyl-3-(p-toluenesulfonyl)urea. However, it is important to note that this compound is not intended for use in humans or animals and should only be used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Phenyl-3-(p-toluenesulfonyl)urea in lab experiments is its ability to selectively react with certain compounds, which can help researchers to synthesize specific organic compounds. However, one of the limitations of using this compound is that it can be difficult to handle due to its toxicity and high reactivity.
Direcciones Futuras
There are many potential future directions for research on 1-Phenyl-3-(p-toluenesulfonyl)urea. One possible direction is to investigate its potential as a catalyst in organic reactions, as well as its ability to selectively react with certain compounds. Another potential direction is to explore its use in the synthesis of new organic compounds with important applications in the pharmaceutical industry. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(p-toluenesulfonyl)urea is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of urea derivatives, which have important applications in the pharmaceutical industry. This compound is also used in the synthesis of other organic compounds such as benzimidazoles and pyrimidines.
Propiedades
Número CAS |
13909-63-2 |
|---|---|
Nombre del producto |
1-Phenyl-3-(p-toluenesulfonyl)urea |
Fórmula molecular |
C14H14N2O3S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3-phenylurea |
InChI |
InChI=1S/C14H14N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
Clave InChI |
BBQLCKFJEDETJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
Pictogramas |
Irritant; Health Hazard |
Solubilidad |
41.8 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

